tert-butyl (4aR,8aR)-octahydro-1,6-naphthyridine-6(2H)-carboxylate
Description
tert-butyl (4aR,8aR)-octahydro-1,6-naphthyridine-6(2H)-carboxylate is a bicyclic heterocyclic compound featuring a fused piperidine-pyridine (1,6-naphthyridine) core. The stereochemistry (4aR,8aR) defines its rigid octahydro structure, which is critical for its conformational stability and interactions in synthetic or biological systems. The tert-butyloxycarbonyl (Boc) group at the 6-position serves as a protective moiety for secondary amines, enabling selective functionalization of the naphthyridine scaffold during multi-step syntheses .
This compound is frequently utilized as a key intermediate in pharmaceutical chemistry, particularly in the synthesis of protease inhibitors, kinase modulators, and PDE9A inhibitors. Its stereochemical integrity ensures precise spatial orientation for target binding, as seen in enantiomerically separated analogs with enhanced bioactivity .
Properties
CAS No. |
616875-91-3 |
|---|---|
Molecular Formula |
C13H24N2O2 |
Molecular Weight |
240.34 g/mol |
IUPAC Name |
tert-butyl (4aR,8aR)-2,3,4,4a,5,7,8,8a-octahydro-1H-1,6-naphthyridine-6-carboxylate |
InChI |
InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-8-6-11-10(9-15)5-4-7-14-11/h10-11,14H,4-9H2,1-3H3/t10-,11-/m1/s1 |
InChI Key |
WHVRANRQYMSGMH-GHMZBOCLSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]2[C@@H](C1)CCCN2 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C(C1)CCCN2 |
Origin of Product |
United States |
Biological Activity
tert-butyl (4aR,8aR)-octahydro-1,6-naphthyridine-6(2H)-carboxylate is a compound with significant potential in pharmacology and medicinal chemistry. Its unique structure allows it to interact with various biological targets, making it a subject of interest for researchers exploring therapeutic applications.
- Molecular Formula : C13H24N2O2
- Molar Mass : 240.34 g/mol
- CAS Number : 616875-91-3
Research indicates that compounds similar to tert-butyl (4aR,8aR)-octahydro-1,6-naphthyridine derivatives exhibit diverse biological activities. The mechanism often involves interaction with neurotransmitter systems and modulation of neuroinflammatory pathways.
Neuroprotective Effects
Studies have shown that similar naphthyridine derivatives can exert neuroprotective effects, particularly against neurodegenerative conditions like Alzheimer's disease. For instance, compounds have demonstrated the ability to inhibit amyloid-beta aggregation and reduce oxidative stress in neuronal cells .
Inhibition of Enzymatic Activity
The compound has been associated with the inhibition of key enzymes involved in neurodegeneration:
- Acetylcholinesterase Inhibition : This activity is crucial for enhancing cholinergic transmission, which is often impaired in neurodegenerative diseases.
- β-secretase Inhibition : Reducing the formation of amyloid plaques by inhibiting β-secretase is a significant therapeutic target in Alzheimer's disease .
Study 1: Neuroprotective Mechanisms
In a study involving astrocytes exposed to amyloid-beta (Aβ) peptides, derivatives of octahydro-naphthyridine were shown to reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests that these compounds can modulate inflammatory responses in the brain, potentially protecting against neurodegeneration .
Study 2: Enzyme Inhibition Profile
Another study highlighted the inhibitory effects of related compounds on acetylcholinesterase and β-secretase. The IC50 values for acetylcholinesterase inhibition were reported at approximately 15.4 nM, indicating potent activity that could be beneficial in treating cognitive decline associated with Alzheimer's disease .
Data Table: Biological Activity Overview
Chemical Reactions Analysis
Ester Group Reactivity
The tert-butyl ester moiety undergoes classical ester reactions, including hydrolysis, transesterification, and nucleophilic substitution.
Hydrolysis
-
Acidic Hydrolysis : Cleavage of the ester bond under acidic conditions yields the corresponding carboxylic acid. For example, treatment with HCl in dioxane/water at 80°C removes the tert-butyl group, generating (4aR,8aR)-octahydro-1,6-naphthyridine-6(2H)-carboxylic acid[^1][^4].
-
Basic Hydrolysis : Reaction with NaOH or LiOH in aqueous THF produces the carboxylate salt, which is useful for further functionalization[^1].
Transesterification
-
The tert-butyl ester can be exchanged with other alcohols under catalytic conditions (e.g., p-toluenesulfonic acid in methanol), yielding methyl or ethyl esters[^1][^6].
Aminolysis
-
Reaction with primary or secondary amines (e.g., methylamine) in polar aprotic solvents (DMF, DMSO) forms amide derivatives. This reaction is critical for introducing pharmacophores in drug discovery[^1][^6].
Amine Group Reactivity
The secondary amine in the naphthyridine ring participates in alkylation, acylation, and salt formation.
Alkylation
-
Treatment with alkyl halides (e.g., methyl iodide) in the presence of a base (K₂CO₃) yields tertiary amines. For example, methylation produces (4aR,8aR)-1-methyloctahydro-1,6-naphthyridine derivatives[^1][^6].
-
Selectivity : Steric hindrance from the bicyclic structure directs alkylation to the less hindered nitrogen[^6].
Acylation
-
Reaction with acyl chlorides (e.g., acetyl chloride) or anhydrides forms amides. This is often performed in dichloromethane with triethylamine as a base[^1][^5].
Salt Formation
-
Protonation with HCl in diethyl ether generates the hydrochloride salt, enhancing solubility for biological testing[^4][^7].
Ring-Modification Reactions
The naphthyridine core undergoes transformations that alter its bicyclic structure.
Thionation
-
Lawesson’s reagent converts lactam derivatives into thiolactams. For example, ethyl (4aS,8aR)-2-thioxooctahydro-1,6-naphthyridine-6(2H)-carboxylate is synthesized via this method[^5][^6].
Cyclization
-
Intramolecular cyclization under basic conditions (e.g., NaH in THF) forms tricyclic derivatives. This is exploited to create fused heterocycles with enhanced biological activity[^6].
Stoichiometric and Catalytic Reactions
Stereochemical Considerations
The (4aR,8aR) configuration influences reaction outcomes:
-
Hydrolysis/Aminolysis : Retention of stereochemistry due to the rigid bicyclic framework[^1].
-
Alkylation : Preferential attack on the less sterically hindered nitrogen maintains the trans-decalin-like structure[^6].
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The Boc-protected 1,6-naphthyridine scaffold exhibits diverse analogs with substituents at positions 2, 3, 4, or 7, altering electronic, steric, and solubility properties. Below is a comparative analysis:
Q & A
Q. How can the synthesis yield of tert-butyl (4aR,8aR)-octahydro-1,6-naphthyridine-6(2H)-carboxylate be optimized in multi-step reactions?
- Methodological Answer : Optimization involves:
- Reagent Selection : Use K₂CO₃ as a base for nucleophilic substitution reactions (e.g., coupling with pyrimidine derivatives) to minimize side reactions .
- Purification : Column chromatography (silica gel, eluent gradients of ethyl acetate/hexane) effectively isolates intermediates .
- Temperature Control : Reactions with DBU (1,8-diazabicycloundec-7-ene) require ambient temperature to prevent decomposition of sensitive intermediates .
- Catalytic Systems : For cross-coupling steps (e.g., Pd(PPh₃)₄), ensure anhydrous conditions and degassed solvents to enhance catalyst activity .
Q. What analytical techniques are recommended for characterizing intermediates and the final product?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., DMSO-d₆ or CDCl₃) confirm regiochemistry and Boc-group integrity. For example, tert-butyl protons appear as singlets near δ 1.4 ppm .
- HPLC-MS : Reverse-phase HPLC with C18 columns and ESI-MS detect purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ for C₁₃H₂₂N₂O₂) .
- Polarimetry : Verify enantiomeric purity for stereospecific intermediates (e.g., (4aR,8aR) configuration) .
Q. What are common intermediates in the synthesis of this compound, and how are they stabilized?
- Methodological Answer : Key intermediates include:
- Octahydroquinoxalin-2(1H)-one derivatives : Stabilized via Boc protection (Boc₂O, DMAP) to prevent amine oxidation .
- Pyrimidine-coupled intermediates : Use ethyl chloro-2-(methylthio)pyrimidine-5-carboxylate for regioselective coupling, with K₂CO₃ to deprotonate reactive sites .
- Triflate intermediates : Generated with Tf₂O for subsequent cross-coupling (e.g., Suzuki-Miyaura) .
Advanced Research Questions
Q. How is stereochemical control achieved for the (4aR,8aR) configuration during synthesis?
- Methodological Answer :
- Chiral Auxiliaries : Use enantiopure starting materials (e.g., (4aR,8aR)-octahydroquinoxaline) to propagate stereochemistry .
- Asymmetric Catalysis : Chiral Pd catalysts in cross-coupling steps reduce diastereomer formation .
- Stereochemical Validation : X-ray crystallography or NOE NMR experiments confirm absolute configuration .
Q. How can contradictions in NMR data for intermediates be resolved?
- Methodological Answer :
- Dynamic Effects : Check for conformational flexibility (e.g., chair-flipping in naphthyridine rings) causing signal splitting. Use variable-temperature NMR to observe coalescence .
- Impurity Analysis : LC-MS identifies byproducts (e.g., de-Boc derivatives) that may overlap with target signals .
- 2D NMR : HSQC and HMBC correlations map proton-carbon connectivity, resolving ambiguous assignments .
Q. What catalytic systems are effective for late-stage functionalization of the naphthyridine core?
- Methodological Answer :
- Buchwald-Hartwig Amination : Pd₂(dba)₃/Xantphos enables C-N bond formation at the 1,6-naphthyridine’s nitrogen sites .
- Photoredox Catalysis : Ru(bpy)₃²⁺/Ni dual catalysis introduces aryl groups at C3/C5 positions under blue light .
- Enzyme-Mediated Modifications : Lipases (e.g., Candida antarctica) selectively hydrolyze ester groups without affecting the Boc-protected amine .
Q. How can byproducts from Boc deprotection be minimized or characterized?
- Methodological Answer :
- Acid Selection : Use TFA (10% in DCM) instead of HCl to avoid carbocation formation (e.g., tert-butyl cation leading to tert-butylation byproducts) .
- Monitoring : Track deprotection via TLC (Rf shift) or in-situ IR (disappearance of Boc carbonyl peak at ~1680 cm⁻¹) .
- Quenching : Neutralize TFA with cold NaHCO₃ before extraction to prevent acid-catalyzed degradation .
Critical Data Contradictions and Solutions
- Contradiction : Discrepancies in reported melting points for Boc-protected intermediates.
- Contradiction : Conflicting HPLC retention times for diastereomers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
